molecular formula C9H15N3O6 B14634325 Trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate CAS No. 55148-10-2

Trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate

Cat. No.: B14634325
CAS No.: 55148-10-2
M. Wt: 261.23 g/mol
InChI Key: HRCGLOHKYLYNQJ-UHFFFAOYSA-N
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Description

Trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate is an organic compound with the molecular formula C9H15N3O6 It is a derivative of 1,3,5-triazinane, a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate can be synthesized through the condensation reaction of amines and formaldehyde. The general procedure involves the reaction of formaldehyde with a suitable amine in the presence of a catalyst such as triethylamine. The reaction is typically carried out in a solvent like methanol at room temperature for 24 hours. The resulting product is then purified by removing the solvent under reduced pressure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for mixing and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include butyllithium for deprotonation and trifluoroacetic esters for hydrofluoroalkylation. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of this compound include various triazinane derivatives, such as 1,3,5-trimethyl-1,3,5-triazinane-2,4-dione and 1,3,5-trimethyl-1,3,5-triazinane-2,4,6-trione .

Scientific Research Applications

Trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate involves its ability to undergo deprotonation and act as a source of the formyl anion. This property allows it to participate in various chemical reactions, such as single electron reduction coupled with fluoride transfer . The molecular targets and pathways involved in its reactions are primarily related to its interaction with other chemical species and the formation of stable intermediates.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate is unique due to its specific functional groups and the resulting chemical reactivity Its ability to act as a reducing agent and participate in various substitution reactions sets it apart from other triazine derivatives

Properties

CAS No.

55148-10-2

Molecular Formula

C9H15N3O6

Molecular Weight

261.23 g/mol

IUPAC Name

trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate

InChI

InChI=1S/C9H15N3O6/c1-16-7(13)10-4-11(8(14)17-2)6-12(5-10)9(15)18-3/h4-6H2,1-3H3

InChI Key

HRCGLOHKYLYNQJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CN(CN(C1)C(=O)OC)C(=O)OC

Origin of Product

United States

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